molecular formula C14H11N3O2S B2538231 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1021112-70-8

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2538231
CAS No.: 1021112-70-8
M. Wt: 285.32
InChI Key: KDFPSAMPWJLIAI-UHFFFAOYSA-N
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Description

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and benzamide groups. One common method includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene moiety can be introduced through a nucleophilic substitution reaction, and the benzamide group is typically added via an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce hydrazides.

Scientific Research Applications

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes.

    Biology: It is studied for its interactions with biological targets and potential therapeutic effects.

    Industry: The compound is used in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-yl)nicotinamide: Shares the thiophene moiety and has similar biological activities.

    2-(thiophen-2-yl)-1,3,4-oxadiazole: Contains the oxadiazole ring and thiophene but lacks the benzamide group.

    Benzamide derivatives: Compounds with the benzamide moiety that exhibit various biological activities.

Uniqueness

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the combination of the thiophene, oxadiazole, and benzamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields and enhances its potential as a multifunctional compound.

Properties

IUPAC Name

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-13(10-5-2-1-3-6-10)15-14-17-16-12(19-14)9-11-7-4-8-20-11/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFPSAMPWJLIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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